Cas no 1508964-04-2 (2-(2-methylquinolin-6-yl)propan-1-amine)
2-(2-methylquinolin-6-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methylquinolin-6-yl)propan-1-amine
- 1508964-04-2
- AKOS019793640
- EN300-1844309
-
- Inchi: 1S/C13H16N2/c1-9(8-14)11-5-6-13-12(7-11)4-3-10(2)15-13/h3-7,9H,8,14H2,1-2H3
- InChI Key: BMNFTXZBGGSKGU-UHFFFAOYSA-N
- SMILES: NCC(C)C1C=CC2C(=CC=C(C)N=2)C=1
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
2-(2-methylquinolin-6-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844309-0.05g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-0.1g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-0.25g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-0.5g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-1.0g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1844309-2.5g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-5.0g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1844309-10.0g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1844309-1g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1844309-5g |
2-(2-methylquinolin-6-yl)propan-1-amine |
1508964-04-2 | 5g |
$2858.0 | 2023-09-19 |
2-(2-methylquinolin-6-yl)propan-1-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(2-methylquinolin-6-yl)propan-1-amine
Recent Advances in the Study of 2-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1508964-04-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1508964-04-2) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This molecule, characterized by its quinoline scaffold and amine functionality, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a versatile building block for medicinal chemistry.
One of the key areas of interest is the compound's role as a precursor or intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in the construction of novel heterocyclic compounds with potential therapeutic effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in developing kinase inhibitors, showcasing its ability to modulate key signaling pathways involved in cancer progression.
In addition to its synthetic applications, 2-(2-methylquinolin-6-yl)propan-1-amine has shown promising biological activities in its own right. Recent in vitro studies have revealed its potential as an anti-inflammatory agent, with demonstrated efficacy in reducing cytokine production in macrophage cell lines. These findings suggest its possible application in treating inflammatory diseases, although further in vivo studies are required to validate these effects.
The compound's mechanism of action has been the subject of several recent investigations. Structural-activity relationship (SAR) studies have identified the importance of both the quinoline core and the amine side chain for biological activity. Computational modeling and molecular docking experiments have provided insights into potential protein targets, including various G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.
From a pharmaceutical development perspective, recent pharmacokinetic studies have examined the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While showing reasonable metabolic stability in liver microsome assays, challenges remain in optimizing its bioavailability and blood-brain barrier penetration for potential central nervous system applications.
Looking forward, researchers are exploring various derivatives of 2-(2-methylquinolin-6-yl)propan-1-amine to enhance its pharmacological profile. Recent patent filings indicate growing commercial interest in this chemical scaffold, with applications ranging from neurological disorders to infectious diseases. As the understanding of this compound's potential continues to grow, it represents an exciting area of research at the intersection of chemical biology and pharmaceutical science.
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